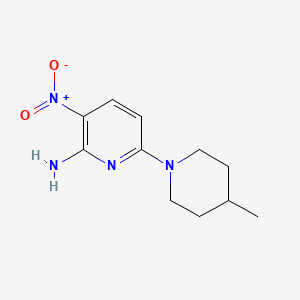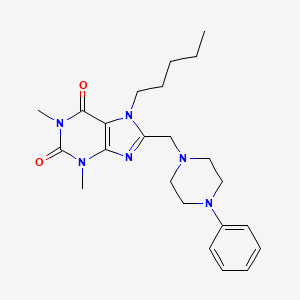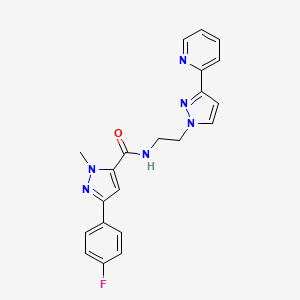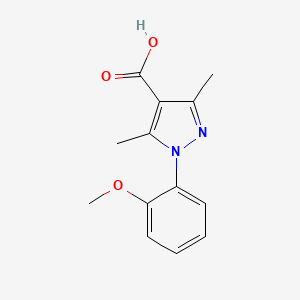
6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reactions with methylamine, sodium methoxide, and bromination. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent reactions leading to bromination and hydrolysis to produce the desired product.Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been characterized using X-ray diffraction (XRD) studies. For example, the crystal and molecular structure of a related compound, (2- ( (6-Chloropyridin-3-yl)methoxy)-5-methylphenyl) (p-tolyl)methanone, was determined, showing that it crystallizes in the monoclinic space group with specific cell parameters and exhibits intermolecular hydrogen bonding.Chemical Reactions Analysis
The papers describe various chemical reactions, including bromination, demethylation, and condensation reactions, which are used to synthesize different compounds. For example, the synthesis of bromophenols involves bromination and demethylation steps , while the synthesis of a Schiff base compound involves a condensation reaction.Aplicaciones Científicas De Investigación
Vicarious Nucleophilic Substitution Reactions
The compound has been utilized in the selective vicarious nucleophilic amination of 3-nitropyridines, highlighting a method for preparing 3- or 4-substituted-2-amino-5-nitropyridines. This process involves the amination of nine 3-nitropyridine compounds and 4-nitroisoquinoline, achieving moderate to good yields. The use of hydroxylamine and 4-amino-1,2,4-triazole as amination reagents underscores the versatility of this approach in synthesizing aminated products, providing a straightforward pathway for obtaining almost pure products or better yields depending on the substrate and amination reagent used (Bakke, Svensen, & Trevisan, 2001).
Application in Catalysis
In catalysis, the influence of nitro and amino functionalities on the hydrogenation pathway in hydrodesulfurization (HDS) processes has been studied. Compounds like 2-Methylpyridine and 2-methylpiperidine, which share structural similarities with 6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine, have demonstrated significant inhibitory effects on the HDS of dibenzothiophene, revealing the critical role of basic and stable heterocyclic amines in promoting the direct desulfurization pathway (Egorova & Prins, 2006).
Material Science and Biochemistry
The compound's structural components have been explored in material science and biochemistry for their electron spin resonance probe capabilities and fluorescence quenching properties. For instance, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a related structure, has been identified as an effective β-turn and 310/α-helix inducer in peptides. This functionality underscores the compound's potential as a relatively rigid probe in studying biochemical and material properties (Toniolo, Crisma, & Formaggio, 1998).
Chemical Synthesis and Characterization
The synthetic versatility of this compound and related compounds facilitates the preparation of novel structures with potential antitumor, antifungal, and antibacterial activities. For example, the reaction of hydroxymethyl pyrazole derivatives with primary amines yields compounds with significant biological activity, demonstrating the compound's utility in synthesizing pharmacologically active molecules (Titi et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of 6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine is the serotonin receptor 7 (5-HT7) . This receptor is a protein that, in humans, is encoded by the HTR7 gene. It is involved in several biological and neurological processes.
Mode of Action
This compound acts as a selective antagonist or inverse agonist of the serotonin receptor 7 (5-HT7) . This means it binds to the 5-HT7 receptor and reduces its activity. The compound’s interaction with its target leads to changes in the cellular signaling pathways, affecting various biological processes.
Propiedades
IUPAC Name |
6-(4-methylpiperidin-1-yl)-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-8-4-6-14(7-5-8)10-3-2-9(15(16)17)11(12)13-10/h2-3,8H,4-7H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDITWOYVNQHOQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzenecarbohydrazide](/img/structure/B2442824.png)

![Ethyl 2-oxo-2-[4-(trifluoromethoxy)anilino]acetate](/img/structure/B2442829.png)


![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(2,4-dimethoxyphenyl)urea](/img/structure/B2442834.png)
![2-(1-adamantyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2442835.png)

![Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2442838.png)
![N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2442840.png)



![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2442847.png)